1-Thiocoumarin, 4-amino-3-nitro-

Description

Contextualization of Thiocoumarins as Bioisosteres in Medicinal Chemistry Research

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to create a new molecule with comparable biological activity, is a powerful strategy in drug design. princeton.edu Thiocoumarins are classic examples of bioisosteres of coumarins, where a sulfur atom replaces one of the oxygen atoms in the coumarin's benzopyrone ring system. researchgate.netresearchgate.netmdpi.com This substitution of oxygen with sulfur is a common tactic in medicinal chemistry to modulate a molecule's properties. mdpi.com

The sulfur atom, being less electronegative and larger than oxygen, alters the scaffold's size, electronic distribution, lipophilicity, and metabolic stability. mdpi.com These modifications can lead to enhanced biological activity, altered selectivity, or improved pharmacokinetic profiles compared to the original oxygen-containing compound. Coumarins themselves are a privileged scaffold in medicinal chemistry, known for a vast range of pharmacological properties, including antimicrobial and anticoagulant effects. researchgate.netresearchgate.netnih.gov By extension, their thio-analogues are explored to discover novel or improved therapeutic agents, making the thiocoumarin scaffold a subject of ongoing research. researchgate.netnih.gov

Significance of Amino and Nitro Substituents in Thiocoumarin Scaffolds

The introduction of amino (-NH2) and nitro (-NO2) groups onto the thiocoumarin core dramatically influences the compound's chemical and biological character. These functional groups are key to the potential of 1-Thiocoumarin, 4-amino-3-nitro-.

The nitro group at the 3-position is a strong electron-withdrawing group. ontosight.ai Its presence can significantly affect the molecule's reactivity and its ability to interact with biological targets. ontosight.ai In related coumarin (B35378) structures, the nitro group has been shown to be crucial for certain biological activities. For instance, studies on 3-nitrocoumarins have demonstrated their activity as anticonvulsants. nih.gov The electron-withdrawing nature of the nitro group can also render adjacent positions more susceptible to nucleophilic attack, making it a valuable handle in synthetic chemistry for further molecular diversification. rsc.org

The amino group at the 4-position, conversely, acts as an electron-donating group and can participate in hydrogen bonding. ontosight.aiontosight.ai The presence of an amino group on the coumarin scaffold is known to enhance chemical reactivity and is a feature of many compounds with antiproliferative, antibacterial, and antioxidant activities. sci-hub.se In the synthesis of related amino-coumarins from nitro-coumarins, the replacement of the nitro group with an amino group leads to observable shifts in spectroscopic data, confirming a significant change in the electronic environment of the heterocyclic ring. chemmethod.com The combination of an electron-donating amino group and an electron-withdrawing nitro group on the same thiocoumarin ring creates a "push-pull" system, which can result in unique electronic and optical properties, as well as a specific profile of biological activity. ontosight.ai

Overview of Academic Research Trajectories for 1-Thiocoumarin, 4-amino-3-nitro-

Academic research on 1-Thiocoumarin, 4-amino-3-nitro- and its close analogues has primarily focused on the synthesis and evaluation of its biological potential. This specific compound is a synthetic molecule, typically prepared through multi-step chemical reactions. ontosight.ai A plausible synthetic route involves the nitration of a 4-hydroxythiocoumarin precursor, followed by the conversion of the hydroxyl group to an amino group, drawing parallels from the synthesis of its coumarin counterparts where 4-hydroxy-3-nitrocoumarin (B1395564) is a key intermediate for producing 4-amino-3-nitrocoumarins. nih.govsigmaaldrich.com

A notable area of investigation for this class of compounds is their neurological activity. A 2019 study focused specifically on the anticonvulsant activity of a series of synthetic 4-amino-3-nitrothiocoumarins, highlighting the therapeutic potential of this specific scaffold in the central nervous system. nih.gov

Beyond this, broader research into substituted thiocoumarins suggests a range of other potential applications for 1-Thiocoumarin, 4-amino-3-nitro-. These include investigations into their potential as:

Antimicrobial agents: Thiocoumarins have shown activity against various bacteria and fungi. ontosight.ai

Antioxidant compounds: The scaffold may be beneficial in protecting biological systems from oxidative stress. ontosight.ai

Anticancer agents: Some thiocoumarin derivatives have been studied for their ability to inhibit cancer cell growth, although this is an area requiring more extensive research. ontosight.aiontosight.ai

The unique chemical structure and demonstrated biological activity make 1-Thiocoumarin, 4-amino-3-nitro- a compound of continuing interest for further study in medicinal chemistry and drug discovery. ontosight.ai

Compound Properties

| Property | Data |

| Compound Name | 1-Thiocoumarin, 4-amino-3-nitro- |

| Synonyms | 4-Amino-3-nitro-1-thiocoumarin |

| Chemical Class | Thiocoumarin |

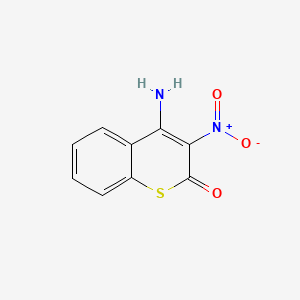

| Molecular Structure | A planar, tricyclic ring system with a thioether linkage, featuring an amino group (-NH2) at the 4-position and a nitro group (-NO2) at the 3-position. ontosight.ai |

| Key Functional Groups | Amino group, Nitro group, Thiocoumarin core. ontosight.ai |

| Known Activities | Investigated for anticonvulsant, antimicrobial, antioxidant, and potential anticancer properties. ontosight.ainih.gov |

| Synthesis | A synthetic compound produced via multi-step chemical reactions, likely involving the modification of a simpler thiocoumarin or coumarin derivative. ontosight.ainih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrothiochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPWQUSJEKXGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)S2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208312 | |

| Record name | 1-Thiocoumarin, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59647-28-8 | |

| Record name | 1-Thiocoumarin, 4-amino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059647288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Thiocoumarin, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 1 Thiocoumarin, 4 Amino 3 Nitro

Electrophilic and Nucleophilic Reactions of the Thiocoumarin Scaffold

The thiocoumarin scaffold of 1-Thiocoumarin, 4-amino-3-nitro- serves as the central framework for its chemical reactivity. The substitution pattern, particularly the 4-amino group, creates a polarized enamine-like system that significantly influences the susceptibility of the C-3 and C-4 positions to attack by electrophiles and nucleophiles.

Reactivity at the C-3 Position

The C-3 position of the 1-Thiocoumarin, 4-amino-3-nitro- scaffold is characterized by its nucleophilicity. This is a direct consequence of the electron-donating effect of the amino group at the C-4 position, which increases the electron density at C-3 through resonance. This heightened nucleophilicity makes the C-3 carbon a prime target for electrophilic substitution reactions. benthamdirect.comrsc.org

While specific studies on 1-Thiocoumarin, 4-amino-3-nitro- are limited, the reactivity of analogous 4-aminocoumarin (B1268506) systems provides significant insight. For instance, the Vilsmeier-Haack reaction, which involves formylation using a Vilsmeier reagent (e.g., generated from DMF and POCl₃), is a classic example of electrophilic substitution at the C-3 position of electron-rich coumarins. wikipedia.orgscite.aiorganic-chemistry.orgslideshare.net Similarly, other electrophilic reagents can be introduced at this position. A regioselective selenylation of 4-(N-substituted-amino)-2H-chromen-2-ones at the C-3 position has also been successfully demonstrated. researchgate.net

| Reaction | Reagents | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C-3 | 3-Formyl derivative | scite.ailookchem.com |

| Electrophilic Selenylation | Diorganyl diselenides, Selectfluor® | C-3 | 3-Selenyl derivative | researchgate.net |

Reactivity at the C-4 Position

In contrast to the C-3 position, the C-4 carbon in 1-Thiocoumarin, 4-amino-3-nitro- is directly bonded to a nitrogen atom and is part of an α,β-unsaturated system. Direct nucleophilic attack on this position is generally unfavorable due to the presence of the electron-donating amino group. However, the reactivity at C-4 can be understood through transformations of this amino group into a suitable leaving group.

For comparison, studies on 3-bromocoumarins show that the C-4 position can be susceptible to nucleophilic attack. In these systems, treatment with thiols leads to a 4-sulfanylcoumarin via a thia-Michael addition followed by the elimination of HBr. nih.gov This indicates that with an appropriate leaving group at an adjacent position, the C-4 carbon can act as an electrophile. For 1-Thiocoumarin, 4-amino-3-nitro-, reactivity at C-4 is primarily governed by the transformations of the attached amino group, as detailed in section 3.3.

Transformation Reactions Involving the Nitro Group

The nitro group at the C-3 position is a powerful modulator of the molecule's electronic properties and a versatile functional handle for further chemical transformations.

Reduction Reactions of the Nitro Group

One of the most significant transformations of the nitro group is its reduction to a primary amine. This reaction converts 1-Thiocoumarin, 4-amino-3-nitro- into 1-Thiocoumarin, 3,4-diamino-, a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. The reduction of aromatic nitro compounds is a well-established process in organic synthesis, with a variety of reagents capable of effecting this transformation. researchgate.net The choice of reducing agent is crucial to ensure chemoselectivity, preserving the thiocoumarin core and the existing amino group.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Tin(II) chloride (SnCl₂)/HCl | Acidic medium | 1-Thiocoumarin, 3,4-diamino- | researchgate.net |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous ammonia | 1-Thiocoumarin, 3,4-diamino- | researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | 1-Thiocoumarin, 3,4-diamino- | researchgate.net |

Nucleophilic Aromatic Substitution Involving Nitro Activation

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic portion of the thiocoumarin scaffold towards nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically the leaving group in such reactions on a benzene (B151609) ring, its presence is essential for stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. In related halonitroarene systems, the halogen atom is readily displaced by nucleophiles due to the activating effect of the nitro group. clockss.org It is plausible that if a suitable leaving group were present on the benzo portion of the 1-Thiocoumarin, 4-amino-3-nitro- molecule, the C-3 nitro group would facilitate its displacement by a nucleophile.

Transformations of the Amino Group

The 4-amino group is a key locus of reactivity, serving as a nucleophilic center and a precursor for a variety of functional group interconversions. benthamdirect.comrsc.org Its reactions often lead to the formation of fused heterocyclic structures, highlighting its importance as a synthetic building block.

The nucleophilic nitrogen atom of the amino group is a primary site for reactions such as acylation and alkylation. rsc.org More significantly, the combination of the 4-amino group and the nucleophilic C-3 position allows for cyclization reactions with various bifunctional electrophiles, leading to the synthesis of fused pyrrolo-, pyridino-, and pyrimidino-coumarins. benthamdirect.commdpi.comresearchgate.net

Another critical transformation is the diazotization of the 4-amino group. Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This diazonium group is an excellent leaving group (N₂) and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, enabling the introduction of halides, cyano, hydroxyl, and other functional groups at the C-4 position. google.commdpi.comuobaghdad.edu.iq

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Heterocycle Formation | α-Halo ketones, 1,3-dicarbonyls, etc. | Fused pyrrolo[3,2-c]coumarins and related systems | benthamdirect.commdpi.com |

| Diazotization | NaNO₂, HCl (or other acid) | 4-Diazonium salt derivative | google.commdpi.com |

| Sandmeyer Reaction (following diazotization) | CuX (X = Cl, Br, CN) | 4-Halo or 4-cyano derivative | google.com |

Amine-Based Derivatizations

The primary amino group at the C4 position of 1-thiocoumarin, 4-amino-3-nitro- is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions. These derivatizations allow for the introduction of diverse substituents, leading to a broad range of analogues with potentially altered physicochemical and biological properties.

The reactivity of the amino group is influenced by the electron-donating character of the thiocoumarin ring and the electron-withdrawing nature of the adjacent nitro group. While the enamine character enhances the nucleophilicity of the exocyclic nitrogen, the nitro group can modulate this reactivity through its inductive and resonance effects.

Acylation and Alkylation Reactions:

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl chains onto the nitrogen atom. These reactions typically proceed via standard nucleophilic substitution mechanisms. For instance, in related 4-aminocoumarin systems, reactions with appropriate amines under reflux conditions have been shown to yield N-substituted derivatives in good yields. sci-hub.se

Diazotization Reactions:

The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is a versatile synthon that can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a range of functional groups at the C4 position. The diazotization of a similar compound, 4-amino-3-nitrobenzaldehyde, has been reported as a key step in the synthesis of novel reactive azo-dyes. researchgate.net

A summary of potential amine-based derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl chloride or anhydride, base | N-acyl-4-amino-3-nitro-1-thiocoumarin |

| Alkylation | Alkyl halide, base | N-alkyl-4-amino-3-nitro-1-thiocoumarin |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Diazonium-3-nitro-1-thiocoumarin salt |

Condensation and Cyclization Reactions

The strategic positioning of the amino and nitro groups on the thiocoumarin scaffold makes 1-thiocoumarin, 4-amino-3-nitro- an excellent substrate for various condensation and cyclization reactions, leading to the formation of fused heterocyclic systems.

Condensation with Carbonyl Compounds:

The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These intermediates can then undergo further reactions, such as cyclization, to generate more complex molecular architectures.

Intramolecular and Intermolecular Cyclizations:

The presence of the reactive C3-nitro and C4-amino groups facilitates the construction of fused five- or six-membered rings. For example, reduction of the nitro group to an amino group would generate a 3,4-diamino-1-thiocoumarin derivative, a versatile precursor for the synthesis of fused pyrazine (B50134) or imidazole (B134444) rings upon reaction with appropriate dicarbonyl compounds or their equivalents. A study on N-substituted 4-amino-3-nitrocoumarins described a cyclization reaction involving the reduction of the nitro group and subsequent reaction with a lactam carbonyl. researchgate.net

Furthermore, multicomponent reactions involving 4-aminocoumarin derivatives have been utilized to synthesize fused pyrrolocoumarins. nih.gov Similar strategies could potentially be applied to 1-thiocoumarin, 4-amino-3-nitro-, where the amino group acts as a nucleophile in a cascade reaction sequence. A thio[3+2] cyclization reaction has been reported for 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, suggesting the potential for similar cyclizations involving the thiocoumarin core. nih.govmdpi.com

The table below outlines some potential condensation and cyclization reactions.

| Reaction Type | Reactants | Expected Fused Heterocycle |

| Condensation-Cyclization | α-Haloketones | Thiazolo[4,5-c]thiocoumarin derivatives |

| Reductive Cyclization | Dicarbonyl compounds (post-nitro reduction) | Pyrazino[2,3-c]thiocoumarin derivatives |

| Multicomponent Reaction | Aldehydes, isocyanides | Fused imidazole derivatives |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 1-thiocoumarin, 4-amino-3-nitro- is crucial for controlling the reaction pathways and designing novel synthetic strategies. The key mechanistic aspects include electron transfer processes, radical-mediated reactions, and intramolecular cyclizations.

Electron Transfer Processes

The nitro group at the C3 position plays a significant role in the electron transfer processes of 1-thiocoumarin, 4-amino-3-nitro-. The strong electron-withdrawing nature of the nitro group makes the molecule susceptible to reduction.

Single-Electron Transfer (SET) to the Nitro Group:

The redox properties of the thiocoumarin core itself can also participate in electron transfer reactions, potentially leading to the formation of thiocoumarin-based radical species.

Radical-Mediated Reactions

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. For 1-thiocoumarin, 4-amino-3-nitro-, radical processes can be initiated at various sites.

Radical Reactions Involving the Nitro Group:

The nitro radical anion, formed via single-electron transfer, can undergo further reactions. For instance, it can dimerize or react with other radical species in the reaction medium.

Radical Reactions at the Thiocoumarin Core:

The thiocoumarin nucleus can also be subject to radical attack. For example, a study on the hydroxyl radical-induced reaction of thioesculetin, a thiocoumarin derivative, provided evidence for the formation of a two-center, three-electron bond. nih.gov This highlights the potential for radical-mediated transformations on the thiocoumarin scaffold. Photo-promoted radical cascade cyclizations have also been reported for 4-(allylamino)-3-cyanocoumarins, leading to the formation of sulfonylated pyrido[3,2-c]coumarin derivatives. rsc.org

Intramolecular Cyclizations and Rearrangements

The proximate and reactive functional groups in 1-thiocoumarin, 4-amino-3-nitro- can participate in intramolecular cyclizations and rearrangements, often triggered by acid, base, or thermal conditions.

Acid-Catalyzed Cyclizations:

Under acidic conditions, protonation of the nitro group or the thiocarbonyl sulfur can activate the molecule for intramolecular nucleophilic attack by the amino group. nih.gov This can lead to the formation of novel fused heterocyclic systems. The mechanism of acid-catalyzed cyclization of an epoxide to form a cyclopentane (B165970) ring involves protonation of the epoxide oxygen, followed by intramolecular attack of a double bond. youtube.com A similar mechanistic principle could apply to the title compound.

Thermally-Induced Rearrangements:

Heating 1-thiocoumarin, 4-amino-3-nitro- could potentially induce sigmatropic rearrangements or other pericyclic reactions, depending on the substitution pattern and reaction conditions. Thermally activated cyclization has been observed in dipeptides, where a water molecule can play a catalytic role in lowering the reaction barrier. nih.gov

Photochemical Rearrangements:

The thiocoumarin core is known to be photoactive. nih.gov Irradiation with light of an appropriate wavelength could lead to excited states that undergo intramolecular cyclization or rearrangement. The photophysical properties of thiocoumarins are influenced by substitution, and the presence of the amino and nitro groups would likely lead to unique photochemical behavior. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

The FTIR spectrum of 1-Thiocoumarin, 4-amino-3-nitro- is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Based on data from analogous 4-amino-3-nitrocoumarin derivatives, the following characteristic peaks are expected. hmdb.cascispace.com The presence of the amino group (NH₂) is typically indicated by a set of bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations, which are expected to appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. hmdb.caceon.rs

The C=O stretching vibration of the thiocoumarin ring is a key indicator and is anticipated in the region of 1680-1720 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. hmdb.caresearchgate.net

Expected FTIR Spectral Data for 1-Thiocoumarin, 4-amino-3-nitro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3300-3500 |

| C-H stretching (aromatic) | >3000 |

| C=O stretching (thiopyran-2-one) | 1680-1720 |

| C=C stretching (aromatic) | 1400-1600 |

| NO₂ asymmetric stretching | 1500-1550 |

| NO₂ symmetric stretching | 1300-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of 1-Thiocoumarin, 4-amino-3-nitro- is expected to show distinct signals for the protons of the benzenoid ring and the amino group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for 1-Thiocoumarin, 4-amino-3-nitro- (based on 4-amino-3-nitrocoumarin data)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~8.3 | d |

| H-6 | ~7.4 | t |

| H-7 | ~7.7 | t |

| H-8 | ~7.4 | d |

| NH₂ | variable (broad s) | bs |

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Thiocoumarin, 4-amino-3-nitro- will give a distinct signal. The most significant difference compared to its coumarin (B35378) analogue will be the chemical shift of the thiocarbonyl carbon (C-2), which is expected to be significantly downfield. The carbons of the aromatic ring will resonate in the range of 110-150 ppm. The carbons attached to the nitro (C-3) and amino (C-4) groups will also have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts for 1-Thiocoumarin, 4-amino-3-nitro- (based on 4-amino-3-nitrocoumarin data)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | >180 |

| C-3 | ~120-130 |

| C-4 | ~140-150 |

| C-4a | ~115-125 |

| C-5 | ~125-135 |

| C-6 | ~120-130 |

| C-7 | ~130-140 |

| C-8 | ~115-125 |

| C-8a | ~150-155 |

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 1-Thiocoumarin, 4-amino-3-nitro-, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals for all protonated carbons by correlating them to their attached protons.

Electronic Spectroscopy for Photophysical Property Analysis

Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule upon interaction with electromagnetic radiation. These methods are crucial for determining the photophysical properties, such as light absorption and emission, which are dictated by the molecule's chromophoric and fluorophoric components.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. The absorption spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

For 1-thiocoumarin, 4-amino-3-nitro-, the UV-Vis spectrum is expected to be complex, influenced by the electronic properties of the thiocoumarin core and the attached amino and nitro functional groups. The replacement of the endocyclic oxygen of a coumarin with sulfur to form a thiocoumarin typically results in a bathochromic (red) shift of the absorption maxima. nih.gov This is due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The presence of an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 3-position is anticipated to create a strong intramolecular charge transfer (ICT) character. This "push-pull" system further extends the conjugation and significantly shifts the absorption into the visible region. In comparison, studies on 4-hydroxy-3-nitrocoumarin (B1395564) have revealed electronic transitions (π to π* and n to π*) that are characteristic of such substituted coumarin systems. nih.govnveo.org The absorption characteristics are also sensitive to solvent polarity.

Table 1: Expected UV-Vis Absorption Data for 1-Thiocoumarin, 4-amino-3-nitro- and Related Compounds

| Compound | Solvent | Expected λmax (nm) | Notes |

| 1-Thiocoumarin, 4-amino-3-nitro- | Ethanol | >400 | Predicted based on substituent effects; specific data not available. |

| 4-Hydroxy-3-nitrocoumarin | Ethanol | ~350-400 | Data from analogous compound to show effect of nitro group. nveo.org |

| 7-Aminocoumarin Derivatives | Various | ~350-450 | Shows the influence of the amino group on the coumarin core. |

| Thio-DEACM | Methanol | ~435 | Example of a thiocoumarin showing significant red-shift compared to its oxygen analog. nih.gov |

This table contains predicted values and data from analogous compounds for illustrative purposes, as specific experimental data for 1-Thiocoumarin, 4-amino-3-nitro- is not available in the cited literature.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. It provides information about the electronic structure of the excited state, relaxation pathways, and the microenvironment of the molecule. Key parameters include the excitation and emission wavelengths (λex and λem), quantum yield (ΦF), and fluorescence lifetime (τ).

The fluorescence properties of 1-thiocoumarin, 4-amino-3-nitro- are expected to be heavily influenced by the intramolecular charge transfer state established by the amino and nitro groups. Often, compounds with strong ICT character exhibit a large Stokes shift (the difference between the λmax of absorption and emission) and sensitivity to solvent polarity (solvatochromism). However, the nitro group is a well-known fluorescence quencher, which may lead to a low or negligible fluorescence quantum yield for this compound. The energy of the excited state can be dissipated through non-radiative pathways, such as intersystem crossing or internal conversion, promoted by the nitro group.

For comparison, many amino-substituted coumarins are known to be highly fluorescent. For instance, various amino acids derivatized with o-phthaldialdehyde (OPA) show emission maxima around 450 nm. nih.gov The interplay between the electron-donating amino group and the quenching nitro group on the thiocoumarin scaffold makes the emission characteristics of 1-thiocoumarin, 4-amino-3-nitro- a subject of significant interest.

Table 2: Predicted Fluorescence Emission Data for 1-Thiocoumarin, 4-amino-3-nitro-

| Parameter | Predicted Value/Characteristic | Rationale |

| Emission λem (nm) | ~500-600 | Large Stokes shift expected due to ICT character. |

| Quantum Yield (ΦF) | Low | The nitro group is a strong fluorescence quencher. |

| Solvatochromism | High | Emission wavelength likely sensitive to solvent polarity. |

This table contains predicted values based on the chemical structure, as specific experimental data for 1-Thiocoumarin, 4-amino-3-nitro- is not available in the cited literature.

Circular Dichroism for Chiral Investigations

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for the investigation of chiral molecules. CD signals are only observed for molecules that lack a center of inversion and a plane of symmetry.

The 1-thiocoumarin, 4-amino-3-nitro- molecule, in its ground state, is achiral as it possesses a plane of symmetry. Therefore, it would not be expected to exhibit a CD spectrum. This technique would only become relevant if the compound was resolved into enantiomers, for example, due to atropisomerism (hindered rotation around a single bond), or if it was complexed with a chiral entity, such as a protein or DNA. To date, there are no published chiral investigations or reports of chirality for this specific compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information based on the resulting fragmentation pattern.

The molecular formula for 1-thiocoumarin, 4-amino-3-nitro- is C9H6N2O3S, which corresponds to a monoisotopic mass of approximately 222.01 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]+ would be expected at an m/z of approximately 223.02.

The fragmentation pattern in MS/MS would be characteristic of the nitroaromatic and thiocoumarin structures. Based on general fragmentation rules for nitro compounds, characteristic losses would be expected. youtube.com

Key predicted fragmentation pathways include:

Loss of NO (30 Da): A common fragmentation for aromatic nitro compounds.

Loss of NO2 (46 Da): Cleavage of the nitro group.

Loss of CO (28 Da): A characteristic fragmentation of the coumarin/thiocoumarin ring system.

Loss of the amino group and adjacent functionalities.

Table 3: Predicted Mass Spectrometry Fragments for 1-Thiocoumarin, 4-amino-3-nitro-

| Ion | m/z (approx.) | Identity |

| [M+H]+ | 223.02 | Protonated Molecular Ion |

| [M+H - NO]+ | 193.02 | Loss of Nitric Oxide |

| [M+H - NO2]+ | 177.02 | Loss of Nitrogen Dioxide |

| [M+H - CO]+ | 195.02 | Loss of Carbon Monoxide |

| [M+H - NO2 - CO]+ | 149.02 | Subsequent loss of CO after NO2 loss |

This table contains predicted values based on the chemical structure and known fragmentation patterns, as specific experimental data for 1-Thiocoumarin, 4-amino-3-nitro- is not available in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction analysis of 1-thiocoumarin, 4-amino-3-nitro- would provide invaluable, unambiguous structural information. It would confirm the planarity of the thiocoumarin ring system and reveal the orientation of the amino and nitro substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the amino group of one molecule and the nitro or carbonyl group of a neighboring molecule) and π-π stacking, which govern the crystal packing.

While the crystal structure for the specific title compound is not publicly available, structures of related compounds like 3-nitro-4-hydroxycoumarin have been determined, providing insights into the solid-state conformations of nitro-substituted coumarin rings. nih.gov Obtaining suitable crystals of 1-thiocoumarin, 4-amino-3-nitro- would be a critical step for this analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a robust framework for describing the electron distribution and energy of the system. researchgate.netnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 1-Thiocoumarin, 4-amino-3-nitro-, the geometry would be expected to be largely planar due to the fused aromatic ring system. researchgate.net The presence of the amino and nitro groups can induce slight puckering and specific orientations to minimize steric hindrance and maximize electronic stabilization, such as through the formation of an intramolecular hydrogen bond between a hydrogen of the amino group and an oxygen of the adjacent nitro group.

While specific optimized parameters for 1-Thiocoumarin, 4-amino-3-nitro- are not published, the table below provides typical bond lengths for key functional groups found in similar coumarin (B35378) and nitroaromatic compounds, as determined by DFT calculations.

| Bond | Typical Bond Length (Å) | Molecule Context |

| C=S (Thiocarbonyl) | ~1.65 - 1.70 | Thiocoumarin derivatives |

| C-NO₂ (Nitro) | ~1.45 - 1.49 | Nitroaromatic compounds |

| N-O (Nitro) | ~1.22 - 1.25 | Nitroaromatic compounds |

| C-NH₂ (Amino) | ~1.36 - 1.40 | Aromatic amines |

| C=C (Aromatic) | ~1.38 - 1.42 | Benzene (B151609)/Coumarin ring |

| C-S (Thioether) | ~1.75 - 1.80 | Thiocoumarin ring |

This table presents illustrative data from analogous compounds to indicate expected values.

Once the geometry is optimized, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov This analysis helps in the characterization of the molecule by assigning specific vibrational modes (stretching, bending, twisting) to the observed spectral peaks. The absence of imaginary (negative) frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net

For 1-Thiocoumarin, 4-amino-3-nitro-, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching and scissoring of the amino (NH₂) group, and the characteristic stretching of the thiocarbonyl (C=S) bond. nih.gov These calculated frequencies, when compared with experimental spectra, provide strong evidence for the molecular structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3400 - 3500 | Amino (NH₂) |

| N-H Symmetric Stretch | 3300 - 3400 | Amino (NH₂) |

| N-H Scissoring | 1600 - 1650 | Amino (NH₂) |

| NO₂ Asymmetric Stretch | 1520 - 1570 | Nitro (NO₂) |

| NO₂ Symmetric Stretch | 1340 - 1390 | Nitro (NO₂) |

| C=S Stretch | 1100 - 1250 | Thiocarbonyl (C=S) |

This table presents illustrative data based on studies of nitro-PAHs and thiourea (B124793) compounds to indicate expected vibrational assignments. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com

In 1-Thiocoumarin, 4-amino-3-nitro-, the HOMO is expected to be localized primarily over the electron-rich amino group and the π-system of the rings. The LUMO, conversely, is expected to be concentrated on the electron-deficient nitro group. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of push-pull systems and is crucial for their potential applications in non-linear optics.

| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| Coumarin Derivative A | -6.10 | -1.85 | 4.25 |

| Coumarin Derivative B | -5.60 | -2.57 | 3.03 |

| Thiocoumarin Derivative | -5.60 | -2.57 | 3.02 |

This table presents example data from various coumarin and thiocoumarin derivatives to illustrate typical FMO energy values. mdpi.commdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

To investigate the optical properties of a molecule, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic excitations from the ground state to various excited states. rsc.orgresearchgate.net The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com For 1-Thiocoumarin, 4-amino-3-nitro-, the strong intramolecular charge transfer character, from the amino donor to the nitro acceptor, is expected to result in a significant absorption band in the visible region of the spectrum.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. nih.gov This method is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability. nih.gov

For 1-Thiocoumarin, 4-amino-3-nitro-, NBO analysis would be crucial for studying the delocalization of electrons from the lone pair of the amino nitrogen into the antibonding orbitals of the adjacent π-system and the nitro group. unison.mx It can also quantify the strength of the potential intramolecular hydrogen bond (N-H···O=N). This is evaluated by calculating the second-order perturbation stabilization energy, E(2), which measures the energy of donor-acceptor interactions. nih.gov A significant E(2) value for the interaction between the lone pair of a nitro-group oxygen (donor) and the antibonding orbital of an N-H bond (acceptor) would confirm a strong intramolecular hydrogen bond.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netnih.gov

For 1-Thiocoumarin, 4-amino-3-nitro-, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential, identifying them as the primary sites for nucleophilic attack or hydrogen bond donation. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

While specific molecular dynamics (MD) simulations for 1-Thiocoumarin, 4-amino-3-nitro- are not extensively documented in publicly available literature, the conformational landscape and interaction patterns of this molecule can be inferred from computational studies on analogous substituted coumarin and thiocoumarin derivatives. MD simulations serve as a powerful "computational microscope" to observe the dynamic nature of molecules, providing insights into their flexibility, preferred shapes (conformations), and how they interact with their environment at an atomic level.

A hypothetical MD simulation of 1-Thiocoumarin, 4-amino-3-nitro- would likely focus on several key aspects:

Torsional Angle Analysis: The rotation around the bond connecting the amino group to the thiocoumarin ring and the bond connecting the nitro group would be a central point of investigation. The flexibility of these groups is crucial for determining how the molecule can adapt its shape to interact with other molecules, such as solvent molecules or biological macromolecules.

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro group and the thiocarbonyl group) suggests the possibility of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations, restricting the molecule's flexibility.

Intermolecular Interactions: In a simulated environment, such as in a solvent box of water or an organic solvent, MD simulations can predict the patterns of intermolecular hydrogen bonding and other non-covalent interactions. The amino group is expected to act as a hydrogen bond donor, while the nitro group and the thiocarbonyl sulfur can act as acceptors.

Conformational Energy Landscape: By sampling a wide range of possible conformations during a simulation, it is possible to construct a conformational energy landscape. This map reveals the most stable (low-energy) conformations of the molecule and the energy barriers between them.

The following tables present hypothetical data that could be generated from an MD simulation study of 1-Thiocoumarin, 4-amino-3-nitro-, based on findings for analogous compounds.

Table 1: Key Torsional Angles and Their Preferred Ranges

| Torsional Angle | Atom Definition | Predicted Stable Range (degrees) | Notes |

| Amino Group Rotation | C3-C4-N-H | 0 ± 30 | A relatively planar orientation with respect to the thiocoumarin ring is expected to maximize conjugation. |

| Nitro Group Rotation | C2-C3-N-O | 30 ± 20 | Steric hindrance from the adjacent amino group may cause the nitro group to be twisted out of the plane of the ring. |

Table 2: Potential Intermolecular Interaction Analysis

| Interaction Type | Potential Donor/Acceptor Site | Predicted Strength | Importance |

| Hydrogen Bond (Donor) | Amino Group (-NH₂) | Moderate to Strong | Crucial for interactions with polar solvents and biological targets. |

| Hydrogen Bond (Acceptor) | Nitro Group (-NO₂), Thiocarbonyl (C=S) | Weak to Moderate | Contributes to the molecule's solubility and binding affinity. |

| π-π Stacking | Thiocoumarin Ring System | Moderate | Important for self-aggregation or interaction with aromatic residues in proteins. |

It is important to emphasize that while these predictions are based on established principles of computational chemistry and data from related molecules, dedicated MD simulation studies on 1-Thiocoumarin, 4-amino-3-nitro- would be necessary to provide precise and validated insights into its dynamic behavior. Such studies would be particularly relevant for understanding its interactions in a biological context, for example, when docked into the active site of a protein. nih.gov

Investigations into Biological Interactions and Mechanistic Studies

Exploration of Biological Target Engagement

Research into thiocoumarins has identified specific interactions with key proteins and enzymes, suggesting defined mechanisms of action at the molecular level. The engagement with these targets is fundamental to understanding the compound's biological potential.

Enzyme Inhibition Mechanism Studies

Thiocoumarins have emerged as a notable class of enzyme inhibitors, demonstrating distinct mechanisms against several physiologically important enzymes.

Carbonic Anhydrase (CA): The thiocoumarin scaffold is of significant interest for its role as a carbonic anhydrase inhibitor. nih.gov Patents have disclosed that thiocoumarin derivatives can act as inhibitors of CA IX and CA XII, two isoforms highly associated with hypoxic tumors. google.com

A key finding from X-ray crystallography studies on the related compound 6-hydroxy-2-thioxocoumarin reveals a unique inhibition mechanism compared to their coumarin (B35378) analogues. While coumarins typically require hydrolysis by the esterase activity of CA to become active inhibitors, thioxocoumarins bind to the human carbonic anhydrase II (hCA II) active site intact. The inhibition involves the exo-sulfur atom of the thiocarbonyl group anchoring to the zinc-coordinated water molecule within the enzyme's active site. nih.gov The planar thiocoumarin scaffold then establishes further favorable contacts with amino acid residues, effectively blocking the enzyme's function. nih.gov This direct, non-hydrolytic binding mechanism presents a distinct advantage for designing specific and stable inhibitors. nih.gov

Nitric Oxide Synthase (NOS): Ethers of thiocoumarin have been reported as inhibitors of nitric oxide synthase. nih.gov The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is linked to numerous inflammatory and degenerative diseases. nih.gov The primary mechanism for NOS activity requires the enzyme to form a dimer. nih.govnih.gov A key strategy for inhibition, therefore, involves preventing this dimerization. Studies on other inhibitor classes have shown that molecules can bind to the iNOS heme group, generating an irreversible monomer complex that cannot be converted into the active dimeric form. nih.gov This disruption of the enzyme's quaternary structure accomplishes a complete physiological inhibition. nih.gov

Protein Binding and Interaction Analyses

The binding of 1-Thiocoumarin, 4-amino-3-nitro- to its biological targets is governed by a combination of specific atomic interactions and broader physicochemical properties. As seen in the inhibition of carbonic anhydrase, the interaction is highly specific, with the sulfur atom playing a direct role in coordinating with the zinc ion in the active site. nih.gov

Beyond this key interaction, the scaffold itself makes important contacts. The planar, tricyclic ring system of the thiocoumarin core allows for significant van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity. ontosight.ainih.gov Furthermore, the substituents at the 3 and 4 positions are crucial for orienting the molecule and providing additional points of contact. The 4-amino and 3-nitro groups are key functional groups capable of forming hydrogen bonds with protein residues, further enhancing binding affinity and stability. ontosight.ai

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding how modifications to the 1-Thiocoumarin, 4-amino-3-nitro- structure affect its interaction with biological targets is crucial for designing more potent and selective compounds.

Influence of Substituents on Target Affinity and Selectivity

SAR studies on related coumarin and thiocoumarin inhibitors have provided valuable insights into the roles of different substituents. The thiocoumarin nucleus serves as a foundational scaffold, while modifications, particularly at the 4-position, can dramatically alter biological activity.

For carbonic anhydrase inhibition, the side chain appended to the core structure is a major determinant of potency and isoform selectivity. Studies on coumarin-based inhibitors show that modulating the size and hydrophobicity of this substituent allows for fine-tuning of the affinity for different CA isoforms. nih.gov For example, within a series of related compounds, the inhibition potency towards CA IX was found to increase with larger, more hydrophobic side chains (e.g., Phenylalanine > Alanine > Glycine), suggesting the active site can accommodate these groups for additional hydrophobic interactions. nih.gov Conversely, different residues were preferred for optimal inhibition of hCA XII, highlighting that subtle changes can switch isoform selectivity. nih.gov This principle is directly applicable to 1-Thiocoumarin, 4-amino-3-nitro-, where the amino group serves as a point for potential further substitution to optimize target engagement.

| Scaffold | Substituent Variation | Target Enzyme | Observed Effect on Inhibition | Reference |

|---|---|---|---|---|

| Coumarin | Increasing size/hydrophobicity of amino-acyl side chain (Gly < Ala < Phe) | Carbonic Anhydrase IX | Increased inhibition potency | nih.gov |

| Coumarin | Varying amino-acyl side chain (Ala and βAla preferred) | Carbonic Anhydrase XII | Higher inhibition potency with specific residues | nih.gov |

| Thioxocoumarin | Presence of thiocarbonyl vs. carbonyl | Carbonic Anhydrase II | Alters mechanism from hydrolytic to direct binding | nih.gov |

| 4-Aminoquinoline | Electron-withdrawing group (e.g., -NO2) on the quinoline (B57606) ring | Plasmodium falciparum target | Lowers pKa of ring nitrogen, affecting accumulation and activity | nih.gov |

Conformation-Activity Relationships

The three-dimensional shape of an inhibitor is critical for its ability to fit within a protein's binding site. The thiocoumarin ring system is noted for its planar structure. ontosight.ainih.gov This planarity is advantageous for establishing extensive and favorable contacts with the amino acid residues that form the surface of the enzyme's active site, as observed in the binding of a thioxocoumarin to carbonic anhydrase. nih.gov

The activity of the compound is therefore highly dependent on the conformation of the substituent at the 4-position. The flexibility and orientation of the 4-amino group and any further substitutions on it will dictate how the planar thiocoumarin scaffold is positioned within the binding pocket, ultimately influencing the strength and specificity of the interaction.

Mechanistic Insights into Cellular Processes

The interactions of 1-Thiocoumarin, 4-amino-3-nitro- at the molecular level translate into effects on broader cellular processes, though these studies generally exclude clinical efficacy outcomes. A series of synthetic 4-amino-3-nitrothiocoumarins has been specifically investigated for anticonvulsant activity, indicating an effect on neurological cellular pathways. nih.gov

The selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII provides a clear example of a cellular mechanism. These enzymes are transmembrane proteins that play a crucial role in regulating pH in the tumor microenvironment. By inhibiting CA IX/XII, thiocoumarin derivatives can disrupt this pH regulation, impacting a fundamental cellular process that cancer cells rely on for proliferation and survival. google.com

Similarly, the potential inhibition of iNOS offers a mechanistic route to influence cellular signaling in inflammation. By preventing the dimerization of iNOS, such compounds can halt the excessive production of nitric oxide, a key mediator in inflammatory processes. nih.gov The antioxidant properties suggested for thiocoumarins may also contribute to cellular effects by mechanistically interacting with and neutralizing reactive oxygen species. ontosight.ai

Modulation of Biochemical Pathways

Research into the biological effects of 4-amino-3-nitro-1-thiocoumarin has revealed its potential to modulate biochemical pathways, most notably in the context of neurological activity. A significant study focused on the synthesis and anticonvulsant properties of a series of 4-amino-3-nitro-1-thiocoumarins. uni.luresearchgate.netnih.gov These compounds were rationally designed as derivatives of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. uni.luresearchgate.net The rationale behind this design is that compounds which facilitate GABAergic neurotransmission can produce a calming effect on the brain, thereby reducing neuronal excitability and preventing seizures. nih.gov

The anticonvulsant activity of these synthetic 4-amino-3-nitrothiocoumarins was evaluated in mouse models, where they were screened for their ability to protect against induced seizures. uni.luresearchgate.net This line of inquiry suggests that the mechanism of action for these compounds may involve the modulation of GABAergic pathways. nih.gov However, the precise molecular targets and the exact nature of the interaction—whether it be through direct receptor binding, inhibition of GABA degradation, or modulation of ion channels—remain an active area of investigation. nih.gov

Beyond its effects on the central nervous system, the broader class of thiocoumarins has been investigated for a range of biological activities, including antimicrobial, antioxidant, and potential anticancer effects. nih.govontosight.ai These activities imply that 1-thiocoumarin, 4-amino-3-nitro- could potentially interact with a variety of biochemical pathways, such as those involved in cellular defense against oxidative stress or microbial proliferation. ontosight.ai For instance, some thiocoumarins have been identified as inhibitors of carbonic anhydrase and nitric oxide synthase, enzymes involved in diverse physiological processes. nih.gov

Table 1: Investigated Biological Activities of 4-Amino-3-Nitro-1-Thiocoumarin and Related Derivatives

| Biological Activity | Investigated Compound Class | Key Findings |

| Anticonvulsant | 4-Amino-3-nitro-1-thiocoumarins | Showed protective effects in mouse models of seizures. uni.luresearchgate.netresearchgate.net |

| Antimicrobial | Thiocoumarins | General activity against various bacteria and fungi has been reported. nih.govontosight.ai |

| Antioxidant | Thiocoumarins | Potential to protect against oxidative stress in biological systems. nih.govontosight.ai |

| Anticancer | Thiocoumarins | Some derivatives have been studied for their potential to inhibit cancer cell growth. ontosight.ai |

Interaction with Cellular Components (e.g., membranes, organelles)

Currently, there is a limited body of publicly available research specifically detailing the direct interactions of 1-thiocoumarin, 4-amino-3-nitro- with cellular components such as membranes and organelles. The lipophilicity and planar structure of the thiocoumarin backbone suggest a potential for intercalation into cellular membranes, which could, in turn, affect membrane fluidity and the function of membrane-bound proteins. However, without specific studies, this remains a point of speculation. The biological activities observed, such as anticonvulsant effects, are likely initiated by the interaction of the molecule with specific protein targets, which may be located within the cytoplasm, in organelles, or on the cell surface. Further research is required to elucidate these specific cellular interactions.

Application as Chemical Probes in Biological Systems

The inherent properties of the thiocoumarin scaffold make it an attractive candidate for the development of chemical probes to investigate biological systems. These probes can be invaluable tools for visualizing cellular processes and identifying the molecular targets of bioactive compounds.

Fluorescent Probes for Bioimaging Research

Thiocoumarin-based fluorescent probes have been developed for the detection of various biologically relevant species. For example, some thiocoumarin derivatives have been designed as "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon interacting with their target. This approach is particularly advantageous for reducing background signal and enhancing the sensitivity of detection in complex biological environments.

The development of such probes often relies on the principle of photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT), where the interaction with an analyte alters the electronic properties of the fluorophore, leading to a change in its emission. The presence of the electron-donating amino group and the electron-withdrawing nitro group in 1-thiocoumarin, 4-amino-3-nitro- suggests that it could possess interesting photophysical properties amenable to the design of fluorescent probes.

Table 2: Potential of Thiocoumarin Derivatives as Fluorescent Probes

| Probe Type | Target Analyte | Principle of Detection | Potential Application |

| Turn-on Fluorescent Probe | Reactive Oxygen Species (ROS) | Analyte-induced chemical reaction leading to increased fluorescence. | Imaging oxidative stress in cells. |

| Ratiometric Fluorescent Probe | Metal Ions | Binding of metal ion causes a shift in the emission wavelength. | Quantifying metal ion concentrations in biological systems. |

| Environment-Sensitive Probe | Cellular Membranes | Changes in fluorescence based on the polarity of the microenvironment. | Studying membrane dynamics and integrity. |

Tools for Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. While 1-thiocoumarin, 4-amino-3-nitro- has shown biological activity, particularly as an anticonvulsant, the specific proteins with which it interacts to elicit this effect have not yet been fully elucidated.

The structure of 1-thiocoumarin, 4-amino-3-nitro- could be modified to create chemical tools for target identification. For instance, a reactive group could be incorporated into the molecule to allow for covalent labeling of its binding partners. These labeled proteins could then be isolated and identified using proteomic techniques. Another approach is the development of affinity-based probes, where the thiocoumarin is tethered to a solid support to capture its interacting proteins from a cell lysate.

Given that the compound was designed as a GABA derivative, initial target validation studies could focus on components of the GABAergic system, such as GABA receptors and the GABA transporter. uni.luresearchgate.netnih.gov Label-free methods for target identification, which rely on detecting changes in protein stability upon ligand binding, could also be employed to screen for potential targets of 1-thiocoumarin, 4-amino-3-nitro- in an unbiased manner. nih.gov At present, however, there are no published studies that have utilized this compound for target identification and validation purposes.

Applications of 1 Thiocoumarin, 4 Amino 3 Nitro in Advanced Chemical Synthesis

Utilization as Building Blocks in Heterocyclic Chemistry

The inherent reactivity of the amino and nitro functionalities, coupled with the thiocoumarin backbone, makes 1-Thiocoumarin, 4-amino-3-nitro- an important intermediate in heterocyclic chemistry. researchgate.netontosight.ai It serves as a foundational element for the synthesis of more elaborate molecular architectures.

Synthesis of Fused Ring Systems

While direct examples of using 1-Thiocoumarin, 4-amino-3-nitro- to build fused ring systems are not extensively documented, the general reactivity of the parent 4-aminocoumarin (B1268506) and 4-hydroxythiocoumarin scaffolds provides strong evidence for its potential in this area. For instance, 4-hydroxy-dithiocoumarins readily undergo thio[3+2] cyclization reactions with trans-β-nitrostyrenes, catalyzed by potassium carbonate, to form tricyclic molecules. kisti.re.krnih.gov This reaction proceeds under mild conditions and allows for the regioselective formation of both C-C and C-S bonds. kisti.re.krnih.gov Furthermore, the synthesis of 3-aminomethylenethiocoumarins through a three-component condensation of amines, α-amino acids, ureas, or carbamates with 4-hydroxythiocoumarin highlights the versatility of the thiocoumarin core in constructing new heterocyclic rings. nih.gov Given that 1-Thiocoumarin, 4-amino-3-nitro- possesses both a nucleophilic amino group and an electrophilic center at the C-2 position, it is a prime candidate for intramolecular cyclization reactions or for participating in condensation reactions with various reagents to yield fused heterocyclic systems.

Construction of Complex Polycyclic Architectures

The synthesis of complex polycyclic architectures from thiocoumarin derivatives is an area of active research. For example, novel pentacyclic thiochromone-annulated thiopyranocoumarins have been synthesized starting from 4-hydroxydithiocoumarin and O-acrylated salicylaldehydes in a highly regio- and stereoselective manner. mdpi.com Although specific examples commencing with 1-Thiocoumarin, 4-amino-3-nitro- are yet to be widely reported, its structural features suggest a strong potential for similar transformations. The presence of the nitro group could be exploited for further functionalization or cyclization after reduction to an amino group, thereby opening pathways to more intricate polycyclic structures.

Role in Organic Methodological Development

The unique electronic properties of 1-Thiocoumarin, 4-amino-3-nitro-, stemming from the interplay of the electron-donating amino group and the electron-withdrawing nitro group, make it an interesting substrate for the development of new organic reactions. researchgate.net

Reagents in C-C and C-Heteroatom Bond-Forming Reactions

The primary application of 1-Thiocoumarin, 4-amino-3-nitro- in this context has been demonstrated in C-N bond formation. Specifically, N-substituted 4-amino-3-nitro-1-thiocoumarins have been synthesized by reacting 4-chloro-3-nitro-1-thiocoumarin with γ-aminobutyric acid (GABA) and its methyl ester. researchgate.netkisti.re.kr This reaction proceeds via nucleophilic substitution at the 4-position of the thiocoumarin ring.

The reactivity of the thiocoumarin scaffold at other positions is also well-established. For instance, Michael additions at the C-3 position and α-regioselective Heck coupling of tosylates at the C-4 position of 4-hydroxythiocoumarin have been reported. mdpi.com Furthermore, oxidative cross-coupling reactions of 4-hydroxydithiocoumarin with amines and thiols have been developed to form S-N and S-S bonds, respectively. kisti.re.kr These established methodologies suggest that 1-Thiocoumarin, 4-amino-3-nitro- could be a valuable reagent for a variety of C-C and C-heteroatom bond-forming reactions, pending further investigation.

Catalytic Applications or Ligand Design

To date, there are no specific reports on the direct catalytic applications of 1-Thiocoumarin, 4-amino-3-nitro- or its use as a ligand in catalysis. However, the presence of multiple heteroatoms (N, S, O) and the aromatic system makes it a potential candidate for coordination with metal centers. The amino group and the nitro group, after potential reduction, could serve as coordination sites. The broader class of thiocoumarins has been investigated for their ability to bind to metal ions, suggesting that with appropriate functionalization, 1-Thiocoumarin, 4-amino-3-nitro- could be developed into a novel ligand for catalytic applications.

Potential in Materials Science Research

The photophysical properties of thiocoumarins have garnered interest in materials science, particularly in the development of fluorescent probes and caged compounds. Thionation of coumarins leads to a significant bathochromic shift in their absorption spectra, making them responsive to longer wavelength light, which is advantageous for biological applications. nih.gov For example, 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) has been utilized as a caging group that can be released with blue-cyan light, avoiding the need for potentially damaging UV irradiation. nih.gov

While the specific photophysical properties of 1-Thiocoumarin, 4-amino-3-nitro- have not been detailed, the presence of the nitro group, a known electron-withdrawing group, and the amino group, an electron-donating group, on the thiocoumarin scaffold suggests the potential for interesting electronic and optical properties. researchgate.net Such "push-pull" systems are often associated with fluorescence and non-linear optical behavior. Therefore, 1-Thiocoumarin, 4-amino-3-nitro- and its derivatives represent a promising area for exploration in the design of novel functional materials, such as fluorescent dyes and sensors.

Optical and Photonic Materials Development

The unique electronic structure of 1-Thiocoumarin, 4-amino-3-nitro- makes it a compound of significant interest in the development of advanced optical and photonic materials. The inherent properties of the thiocoumarin scaffold, combined with the electronic influence of the amino and nitro substituents, give rise to distinct photophysical behaviors that can be harnessed for various applications.

The replacement of the endocyclic oxygen atom of a coumarin (B35378) with sulfur to form a thiocoumarin leads to a notable bathochromic shift, or a shift to longer wavelengths, in the compound's absorption spectrum. This red-shift is a critical feature for applications in photonics, as it allows for the absorption of lower-energy light, which can be advantageous for in vivo imaging and light-activated therapies where deeper tissue penetration is required. The presence of an electron-donating amino group at the 4-position and an electron-withdrawing nitro group at the 3-position further modulates the electronic distribution within the molecule, often leading to enhanced intramolecular charge transfer (ICT) character. This ICT can result in strong and broad absorption bands, as well as a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is highly desirable for fluorescent probes and labels as it minimizes self-quenching and improves signal-to-noise ratios.

While specific experimental data for the photophysical properties of 1-Thiocoumarin, 4-amino-3-nitro- are not extensively documented in publicly available literature, the general characteristics of similarly substituted thiocoumarins can provide valuable insights. The following table presents a hypothetical but representative set of photophysical data for a generic 4-amino-3-nitro-substituted thiocoumarin derivative in a common organic solvent, based on established trends for this class of compounds.

| Property | Representative Value | Significance in Optical and Photonic Materials |

| Absorption Maximum (λmax) | ~450 - 500 nm | The absorption in the visible region makes it suitable for applications involving visible light sources, such as in fluorescent microscopy and as a photosensitizer in photodynamic therapy. The red-shifted absorption compared to standard coumarins is a key advantage. |

| Molar Absorptivity (ε) | > 30,000 M-1cm-1 | A high molar absorptivity indicates efficient light absorption, which is crucial for applications requiring high sensitivity, such as in fluorescent probes for detecting low concentrations of analytes. |

| Emission Maximum (λem) | ~520 - 580 nm | The emission in the green-yellow region of the visible spectrum is readily detectable by standard photodetectors and is useful for bio-imaging applications. |

| Stokes Shift | > 70 nm | A large Stokes shift minimizes spectral overlap between absorption and emission, reducing self-absorption and enhancing the brightness of fluorescent labels. This leads to improved signal clarity in imaging and sensing applications. |

| Fluorescence Quantum Yield (Φf) | Moderate to High | A higher quantum yield signifies greater emission efficiency, leading to brighter fluorescence. This is a critical parameter for the development of highly sensitive fluorescent probes and efficient organic light-emitting diodes (OLEDs). |

It is important to note that the exact photophysical properties of 1-Thiocoumarin, 4-amino-3-nitro- will be highly dependent on the solvent environment due to the potential for solvent-solute interactions that can influence the ICT character of the molecule. This solvatochromism, or the change in color with solvent polarity, can itself be a useful property for developing sensors that can report on the polarity of their microenvironment.

The incorporation of 1-Thiocoumarin, 4-amino-3-nitro- into polymeric matrices or as a component of larger molecular assemblies can lead to the creation of novel photonic materials. Its strong absorption and fluorescence properties make it a candidate for use as a dopant in organic light-emitting diodes (OLEDs) or as a sensitizer (B1316253) in photopolymerization processes. Furthermore, the potential for this molecule to undergo photo-induced chemical transformations opens up possibilities for its use in data storage and holography applications.

Responsive Materials Design

The structural features of 1-Thiocoumarin, 4-amino-3-nitro- also lend themselves to the design of responsive or "smart" materials. These are materials that can undergo a change in their physical or chemical properties in response to an external stimulus, such as light, heat, or a change in pH. The coumarin and thiocoumarin scaffolds are well-known for their ability to undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) dimer. This photodimerization is a reversible process, with the dimer often being cleavable back to the original monomers upon irradiation with shorter wavelength UV light.

The general scheme for the photo-induced crosslinking and cleavage of a polymer containing a thiocoumarin moiety is depicted below:

| Stimulus | Process | Material Response | Potential Application |

| UV Light (e.g., > 300 nm) | Photodimerization of thiocoumarin units | Polymer crosslinking, gel formation, decreased solubility | Photo-patterning, fabrication of microstructures, encapsulation of active molecules |

| UV Light (e.g., < 260 nm) | Cleavage of the cyclobutane dimer | Reversal of crosslinking, gel dissolution, increased solubility | On-demand release of encapsulated cargo, erasable data storage, self-healing materials |

The presence of the amino and nitro groups in 1-Thiocoumarin, 4-amino-3-nitro- can further enhance its utility in responsive materials. The amino group can act as a protonation site, making the molecule and any material it is incorporated into potentially responsive to changes in pH. This could lead to the development of dual-responsive materials that react to both light and pH, offering more complex and controlled behaviors. For example, a polymer containing this thiocoumarin could be designed to only undergo photocrosslinking within a specific pH range, adding a layer of selectivity to its response.

Furthermore, the nitro group, being a strong electron-withdrawing group, can influence the photoreactivity of the thiocoumarin ring. It can also serve as a handle for further chemical modifications, allowing for the attachment of other functional groups or for its conversion into other functionalities, thereby expanding the range of stimuli the material can respond to. The combination of the photoresponsive thiocoumarin core with the pH-sensitive amino group and the chemically versatile nitro group makes 1-Thiocoumarin, 4-amino-3-nitro- a promising building block for the creation of sophisticated, multi-responsive smart materials with applications in drug delivery, sensing, and soft robotics.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

While traditional methods for synthesizing thiocoumarin scaffolds exist, they often involve harsh conditions, low yields, and the use of hazardous reagents like phosphorus oxychloride and aluminum chloride with prolonged heating. mdpi.comnih.gov Future research should prioritize the development of more sustainable and efficient synthetic strategies for 4-amino-3-nitro-1-thiocoumarin and its analogs.

Key areas of focus include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be an efficient, selective, and clean technique for preparing other functionalized thiocoumarins, significantly reducing reaction times. mdpi.com Applying this technique to the synthesis of the target compound could lead to faster and more environmentally friendly protocols.

Green Catalysis: Exploring the use of recyclable and non-toxic catalysts, such as taurine (B1682933) or graphene oxide-based biocatalysts, could offer greener alternatives to traditional Lewis acids. researchgate.net Research into catalyst-free tandem reactions, which have been successful for other 4-substituted thiocoumarins, could also provide highly atom-economical pathways. mdpi.com

Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions would enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. acs.org The condensation of amines, α-amino acids, and other building blocks with a 4-hydroxythiocoumarin precursor in the presence of an orthoformate is an example of a three-component synthesis that could be adapted. nih.gov